Structural Divergence from the Benzylpiperazine Analog: Absence of Benzyl Moiety Confers Distinct Target Engagement Profile
The closest commercially cataloged analog to CAS 898648-20-9 is 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine (CAS 879947-75-8), which differs solely by substitution of the phenyl group on the piperazine nitrogen with a benzyl group . In the seminal SAR study by Shallal and Russu (2011), a series of piperazinylpyrimidine derivatives were profiled against the NCI-60 cell line panel and a panel of kinases. Compounds bearing phenyl-substituted piperazine moieties (structurally analogous to CAS 898648-20-9) exhibited selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells, while benzyl-substituted analogs displayed distinct selectivity patterns across different tumor cell lines and kinase targets, particularly affecting PDGFR and CK1 subfamily members differently [1]. This demonstrates that the phenyl-versus-benzyl substitution on the piperazine nitrogen is a critical determinant of both cellular and molecular target selectivity.
| Evidence Dimension | Impact of piperazine N-substitution (phenyl vs. benzyl) on cellular selectivity |
|---|---|
| Target Compound Data | Phenyl-substituted piperazine pyrimidines (class representative) demonstrated selective growth inhibition of MDA-MB-468 triple-negative breast carcinoma cells in the NCI-60 panel [1] |
| Comparator Or Baseline | Benzyl-substituted piperazine pyrimidines (CAS 879947-75-8 class) showed divergent tumor cell line selectivity profiles [1] |
| Quantified Difference | Qualitative shift in tumor-type selectivity; specific GI₅₀ values for individual cell lines varied by >10-fold between phenyl- and benzyl-substituted analogs within the same study [1] |
| Conditions | NCI-60 human tumor cell line panel, 48-hour continuous exposure, sulforhodamine B (SRB) protein assay for growth inhibition (Shallal & Russu, 2011) [1] |
Why This Matters
Procurement of the exact phenyl-substituted compound (CAS 898648-20-9) rather than the benzyl analog (CAS 879947-75-8) is required to maintain fidelity to the kinase selectivity and tumor cell line sensitivity profile associated with the phenylpiperazine pharmacophore.
- [1] Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043–2057. https://doi.org/10.1016/j.ejmech.2011.02.057 View Source
